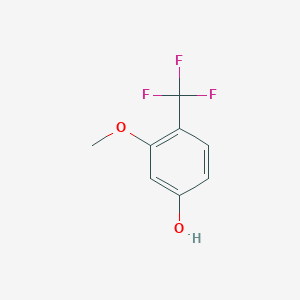

3-Methoxy-4-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS number 106877-41-2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular formula of this compound is C8H7F3O2 .Applications De Recherche Scientifique

Synthesis and Characterization of Complexes

The use of 3-Methoxy-4-(trifluoromethyl)phenol in the synthesis and characterization of complexes, particularly in lanthanide chemistry, is notable. For instance, bulky ortho 3-methoxy groups on N4O3 amine phenol ligands have been used to produce six-coordinate bis(ligand)lanthanide complex cations, demonstrating the compound's versatility in coordination chemistry (Liu et al., 1993).

Photochemical Reactions

In the field of photochemistry, this compound has been utilized in photoactivation studies. For example, irradiating this compound in the presence of phenol and tyrosine derivatives leads to Friedel-Crafts alkylations, indicating a promising strategy for developing "cleaner" diazirines for chemical biology (Raimer & Lindel, 2013).

Molecular Docking and Quantum Chemical Calculations

The compound has also been studied in molecular docking and quantum chemical calculations. This includes research on the molecular structure, spectroscopic data, and biological effects predicted by molecular docking results, highlighting its potential in computational chemistry and bioinformatics (Viji et al., 2020).

Phenolic Hydroxyl Group Modification

Studies have investigated the removal of phenolic hydroxyl groups in lignin model compounds containing this compound, evaluating the impact on photostability. This is particularly relevant in materials science and photodegradation studies (Hu, Cairns, & James, 2000).

Electrophilic Substitution Reactions

This compound is involved in electrophilic substitution reactions, as shown in studies where phenol derivatives were trifluoromethylated using specific reagents. This demonstrates the compound's reactivity and utility in synthetic organic chemistry (Egami, Ide, Kawato, & Hamashima, 2015).

Electrochemistry

In electrochemical studies, the behavior of phenol and its derivatives, including this compound, has been examined in various ionic liquids. These studies provide insights into the electrochemical properties and potential applications in energy storage and conversion (Villagrán et al., 2006).

Site-Selective Metalation Reactions

Research has also focused on the use of this compound in site-selective metalation reactions. Such studies contribute to the understanding of the compound's reactivity and potential applications in the development of new synthetic methodologies (Marzi et al., 2001).

Antioxidant Activity Studies

The compound has been evaluated in studies investigating the antioxidant activities of phenolic acids. Such research is significant in understanding the biological and chemical properties of phenolic compounds, including their health benefits and industrial applications (Chen et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Methoxy-4-(trifluoromethyl)phenol is a complex organic compound It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that this compound may also participate in such reactions

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied in the synthesis of various organic compounds. This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19214 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions

Propriétés

IUPAC Name |

3-methoxy-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDFOHZRDLUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292849 |

Source

|

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106877-41-2 |

Source

|

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.